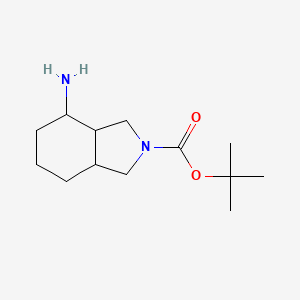2-Boc-4-amino-octahydro-isoindole
CAS No.: 1027333-18-1
Cat. No.: VC2724334
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1027333-18-1 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 |
| Standard InChI Key | IKTNEZKFSOMQJI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
Introduction
Chemical Identity and Basic Properties
2-Boc-4-amino-octahydro-isoindole, also known as tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate, is characterized by a bicyclic isoindole structure with a tert-butoxycarbonyl protecting group at the nitrogen atom, which is crucial for its stability and reactivity in chemical reactions. This compound has been identified with several registry numbers and structural identifiers that facilitate its recognition in chemical databases and research literature.
Identification Parameters
The compound's identification parameters are summarized in Table 1, consolidating information from multiple authoritative sources:
| Parameter | Value |
|---|---|
| CAS Numbers | 1027333-18-1, 1251001-17-8 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 |
| Standard InChIKey | IKTNEZKFSOMQJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
| European Community Number | 847-096-8 |
The compound exists in different stereochemical forms, with the (3aR,4R,7aS) configuration being one significant stereoisomer. This stereoisomeric variant provides specific three-dimensional orientation of the molecule, which can be crucial for its biological activity and synthetic utility.
Structural Characteristics
Molecular Structure
2-Boc-4-amino-octahydro-isoindole features a saturated bicyclic system consisting of fused five-membered and six-membered rings. The compound has two nitrogen atoms in different chemical environments:
-
A nitrogen incorporated in the heterocyclic ring system, protected with a Boc group
-
A primary amino group at the 4-position of the octahydroisoindole skeleton
The tert-butoxycarbonyl (Boc) protecting group serves as a temporary modification that protects the secondary amine from undesired reactions during synthetic procedures. This protection can be selectively removed under acidic conditions, revealing the reactive nitrogen for further functionalization.
Stereochemistry
The compound contains multiple stereogenic centers, leading to several possible stereoisomers. The (3aR,4R,7aS) configuration is specifically mentioned in research literature, indicating the absolute configuration at three key stereogenic centers within the molecule. This stereochemical arrangement contributes to the compound's three-dimensional structure and potentially influences its biological interactions and synthetic utility.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Boc-4-amino-octahydro-isoindole typically involves multi-step organic reactions. While specific synthetic routes vary depending on the desired stereochemical outcome and starting materials, several general approaches are commonly employed:
-
Formation of the isoindole core structure
-
Introduction of the Boc protecting group
-
Incorporation of the amino functionality
The specific conditions and reagents used can vary based on the desired yield and purity. Common analytical techniques for monitoring the synthesis include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stereochemical Control
For stereoselective synthesis of specific isomers like the (3aR,4R,7aS) variant, researchers employ chiral starting materials, enantioselective catalysis, or separation techniques to isolate the desired stereoisomer. The stereochemical control is critical for applications where the spatial arrangement of functional groups affects biological activity or subsequent synthetic transformations.
Chemical Reactivity and Applications
Reactivity Profile
The reactivity of 2-Boc-4-amino-octahydro-isoindole is primarily dictated by its two nitrogen-containing functional groups:
-
The Boc-protected nitrogen in the heterocyclic ring, which can undergo deprotection under acidic conditions
-
The primary amino group, which can participate in various reactions including:
This bifunctional reactivity makes the compound valuable as a building block for more complex molecules in organic synthesis.
Related Compounds and Structural Analogs
Comparison with Structural Analogs
Several structural analogs of 2-Boc-4-amino-octahydro-isoindole have been reported in the literature, each with distinctive features and applications:
These structural variations illustrate the versatility of the isoindole scaffold and the potential for creating diverse derivatives with distinct properties and applications.
Isoindole Derivatives in Natural Products
The isoindole structural motif appears in various natural products with significant biological activities. For instance, cytochalasan alkaloids contain reduced isoindole skeletons and exhibit diverse biological activities, including cytostatic properties . These natural compounds have inspired synthetic efforts to create isoindole-based molecules with potential therapeutic applications.
Research on isoindole natural products has revealed:
-
Cytochalasan alkaloids with the isoindole core demonstrate potent cytostatic activity
-
Some isoindole-containing natural products exhibit HIV-1 protease inhibitory activity
-
The highly substituted octahydro-isoindole system appears in metabolites showing in vitro cytostatic activity
Current Research Directions
Applications in Heterocyclic Chemistry
Recent research involving similar isoindole derivatives demonstrates potential applications in cycloaddition chemistry. For example, N,N′-Di-Boc-2H-isoindole-2-carboxamidine has been studied as a cycloaddition delivery reagent for guanidine functionality, showing higher reactivity compared to corresponding pyrrole derivatives .
This research suggests potential utility for 2-Boc-4-amino-octahydro-isoindole in:
-
Diels-Alder reactions
-
Other cycloaddition processes
-
Construction of complex molecular frameworks through controlled chemical transformations
Development of Multicomponent Reactions
Recent advances in microwave-promoted multicomponent reactions for constructing related heterocyclic systems suggest potential future applications for compounds like 2-Boc-4-amino-octahydro-isoindole. These approaches enable the rapid assembly of complex molecular architectures with high efficiency and good yields .
Such methodologies could potentially be adapted for the incorporation of 2-Boc-4-amino-octahydro-isoindole into more complex molecular structures, expanding its utility in medicinal chemistry and drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume